1-(2,4,5-Trimethylphenyl)-2-thiourea synthesis protocol
1-(2,4,5-Trimethylphenyl)-2-thiourea synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1-(2,4,5-Trimethylphenyl)-2-thiourea
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1-(2,4,5-Trimethylphenyl)-2-thiourea, a molecule of interest within the broader class of N-aryl thiourea derivatives. These compounds are extensively studied for their wide-ranging biological activities and potential as therapeutic agents.[1][2][3] This document delineates the prevalent synthetic strategies, offers a detailed mechanistic understanding, and presents a step-by-step experimental protocol suitable for a laboratory setting. The guide is structured to provide not just procedural instructions, but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the chemical transformation. All procedures are supported by authoritative references to ensure scientific integrity and provide avenues for further exploration.
Introduction: The Significance of N-Aryl Thiourea Derivatives
Thiourea and its derivatives represent a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group.[4] Structurally analogous to ureas with the oxygen atom replaced by sulfur, thioureas exhibit markedly different chemical properties and a distinct reactivity profile.[5] In the realm of medicinal chemistry and drug discovery, N-aryl thiourea derivatives have garnered significant attention due to their diverse and potent biological activities. These activities include anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][6][7] The biological efficacy of these compounds is often attributed to the ability of the thiourea moiety to form stable complexes with metal ions in enzymes and to participate in hydrogen bonding interactions with biological targets.[8]
The target molecule, 1-(2,4,5-Trimethylphenyl)-2-thiourea, incorporates a substituted aromatic ring (pseudocumidine) which can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its pharmacological activity. The synthesis of such specific derivatives is crucial for building structure-activity relationship (SAR) libraries in drug development campaigns.
Synthetic Strategy and Mechanistic Rationale
The synthesis of N-monosubstituted aryl thioureas can be approached through several pathways. The most reliable and widely adopted method involves the reaction of a primary aromatic amine with a source of thiocyanate. This guide will focus on a robust two-step approach that proceeds through an isothiocyanate intermediate, as this method offers high yields and purity.
Overall Synthetic Transformation:
Caption: High-level overview of the two-step synthesis strategy.
Step 1: Formation of 2,4,5-Trimethylphenyl Isothiocyanate
The conversion of a primary amine to an isothiocyanate is a cornerstone of thiourea synthesis.[9] A highly effective method involves the in-situ generation of a dithiocarbamate salt, followed by its decomposition to the isothiocyanate.[9]
Mechanism:
-
Nucleophilic Attack: The primary amine, 2,4,5-trimethylaniline, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide (CS₂). A base, such as triethylamine (Et₃N), facilitates this by deprotonating the amine, increasing its nucleophilicity, and neutralizing the resulting dithiocarbamic acid to form a stable triethylammonium dithiocarbamate salt.
-
Decomposition to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurizing agent. Tosyl chloride (TsCl) is an excellent choice for this transformation. The dithiocarbamate attacks the electrophilic sulfur atom of TsCl, forming an unstable intermediate. This intermediate readily decomposes, eliminating triethylammonium chloride and p-toluenesulfinate, to yield the target 2,4,5-trimethylphenyl isothiocyanate.[9]
Caption: Reaction mechanism for isothiocyanate formation.
Step 2: Formation of 1-(2,4,5-Trimethylphenyl)-2-thiourea
The final step involves the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate's -N=C=S group.
Mechanism:
Aqueous ammonia provides the nucleophile (NH₃) which attacks the central carbon of the isothiocyanate. The resulting intermediate undergoes proton transfer to yield the stable 1-(2,4,5-Trimethylphenyl)-2-thiourea product. This reaction is typically straightforward and proceeds with high efficiency.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of hazardous chemicals. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,4,5-Trimethylaniline | 135.21 | 5.00 g | 36.98 | Starting material.[10] |
| Carbon Disulfide (CS₂) | 76.14 | 3.1 mL | 51.77 | Use in fume hood, stench. |
| Triethylamine (Et₃N) | 101.19 | 10.3 mL | 73.96 | Base. |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 7.79 g | 40.87 | Moisture sensitive. |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous solvent. |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 25 mL | ~395 | Reagent for Step 2. |
| Hydrochloric Acid (1 M aq.) | 36.46 | As needed | - | For workup. |
| Saturated Sodium Bicarbonate (aq.) | 84.01 | As needed | - | For workup. |
| Brine (Saturated NaCl aq.) | 58.44 | As needed | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |
| Ethanol or Isopropanol | - | As needed | - | For recrystallization. |
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 2,4,5-Trimethylphenyl Isothiocyanate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trimethylaniline (5.00 g, 36.98 mmol).
-
Dissolve the amine in 75 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine (10.3 mL, 73.96 mmol) to the stirred solution.
-
Following the addition of the base, add carbon disulfide (3.1 mL, 51.77 mmol) dropwise over 15 minutes. A precipitate of the dithiocarbamate salt may form.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
In a single portion, add p-toluenesulfonyl chloride (7.79 g, 40.87 mmol) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate, 2,4,5-trimethylphenyl isothiocyanate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 1-(2,4,5-Trimethylphenyl)-2-thiourea
-
Dissolve the crude 2,4,5-trimethylphenyl isothiocyanate from the previous step in 50 mL of ethanol in a 250 mL round-bottom flask.
-
With vigorous stirring, add 25 mL of concentrated aqueous ammonia (28-30%) to the solution.
-
A white precipitate should begin to form almost immediately.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 20 mL) followed by a small amount of cold ethanol to remove impurities.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
For higher purity, the crude product can be recrystallized from hot ethanol or isopropanol.
Purification and Characterization
-
Purification: Recrystallization from a suitable solvent like ethanol is typically sufficient to obtain a high-purity product.
-
Yield: The expected overall yield is typically in the range of 75-90%.
-
Characterization: The identity and purity of the final product, 1-(2,4,5-Trimethylphenyl)-2-thiourea, should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
FT-IR (ATR): Look for characteristic peaks: N-H stretching (~3200-3400 cm⁻¹), C-H stretching (aromatic and alkyl, ~2900-3100 cm⁻¹), C=S stretching (~1300-1350 cm⁻¹), and C-N stretching (~1180 cm⁻¹).[7]
-
¹H NMR: Expect signals for the aromatic protons, the methyl groups on the phenyl ring, and the N-H protons of the thiourea moiety. The chemical shifts and splitting patterns will be characteristic of the structure.
-
¹³C NMR: Expect distinct signals for the thiocarbonyl carbon (C=S), the aromatic carbons, and the methyl carbons.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of C₁₀H₁₄N₂S (194.30 g/mol ).
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Step 1 | 1. Inactive or wet reagents (amine, TsCl).2. Insufficient base.3. Reaction temperature too high/low. | 1. Use freshly distilled/purified reagents. Ensure TsCl is not hydrolyzed.2. Ensure correct stoichiometry of triethylamine.3. Maintain the specified reaction temperatures. |
| Reaction Stalls (TLC shows starting material) | Incomplete formation or decomposition of the dithiocarbamate intermediate. | Add a slight excess of TsCl and allow the reaction to stir for a longer duration. |
| Oily Product After Step 2 | Impurities present; incomplete reaction. | 1. Ensure the crude isothiocyanate from Step 1 is reasonably pure.2. Increase stirring time in Step 2.3. Attempt to induce crystallization by scratching the flask or seeding. |
| Product is Discolored | Presence of side-products or residual starting materials. | Perform recrystallization, possibly with activated charcoal, to remove colored impurities. |
Conclusion
This guide presents a reliable and well-documented protocol for the synthesis of 1-(2,4,5-Trimethylphenyl)-2-thiourea. By proceeding through a 2,4,5-trimethylphenyl isothiocyanate intermediate, this method provides a high-yielding and clean route to the target compound. The detailed mechanistic explanations and step-by-step procedures are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of other novel thiourea derivatives for applications in medicinal chemistry and materials science. Adherence to safety protocols and the use of standard analytical techniques for characterization are paramount for successful and safe execution.
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